Cas no 2248355-01-1 (8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid)
8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-6509835
- 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
- 2248355-01-1
-
- Inchi: 1S/C8H5F2N3O2/c9-6(10)5-7-12-3-4(8(14)15)13(7)2-1-11-5/h1-3,6H,(H,14,15)
- InChI Key: FUEHWZVALFHGEN-UHFFFAOYSA-N
- SMILES: FC(C1C2=NC=C(C(=O)O)N2C=CN=1)F
Computed Properties
- Exact Mass: 213.03498273g/mol
- Monoisotopic Mass: 213.03498273g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 67.5Ų
8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509835-0.05g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 0.05g |
$1104.0 | 2025-03-14 | |
| Enamine | EN300-6509835-0.1g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 0.1g |
$1157.0 | 2025-03-14 | |
| Enamine | EN300-6509835-0.25g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 0.25g |
$1209.0 | 2025-03-14 | |
| Enamine | EN300-6509835-0.5g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 0.5g |
$1262.0 | 2025-03-14 | |
| Enamine | EN300-6509835-1.0g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 1.0g |
$1315.0 | 2025-03-14 | |
| Enamine | EN300-6509835-2.5g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 2.5g |
$2576.0 | 2025-03-14 | |
| Enamine | EN300-6509835-5.0g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 5.0g |
$3812.0 | 2025-03-14 | |
| Enamine | EN300-6509835-10.0g |
8-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
2248355-01-1 | 95.0% | 10.0g |
$5652.0 | 2025-03-14 |
8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
Exploring the Potential of 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 2248355-01-1) in Modern Pharmaceutical Research
The compound 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 2248355-01-1) has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural properties and potential therapeutic applications. This heterocyclic molecule, featuring an imidazo[1,2-a]pyrazine core, is increasingly studied for its role in drug discovery, particularly in the development of small-molecule inhibitors and enzyme modulators. Researchers are particularly interested in its difluoromethyl group, which can enhance metabolic stability and bioavailability—a critical factor in modern drug design.
In recent years, the demand for novel imidazo[1,2-a]pyrazine derivatives has surged, driven by their versatility in targeting various biological pathways. The carboxylic acid moiety in this compound further expands its utility, enabling facile derivatization for structure-activity relationship (SAR) studies. As the pharmaceutical industry shifts toward precision medicine, compounds like 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid are being explored for their potential in treating diseases with high unmet medical needs, such as oncology and inflammatory disorders.
One of the most searched questions in scientific databases revolves around the synthetic routes for imidazo[1,2-a]pyrazine scaffolds. Researchers are actively investigating efficient methodologies to produce this compound, with a focus on green chemistry principles to minimize environmental impact. Additionally, its physicochemical properties, such as solubility and logP, are frequently analyzed to predict drug-likeness and optimize formulations for preclinical studies.
The rise of AI-driven drug discovery has further amplified interest in 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid. Computational models are being employed to predict its binding affinities and off-target effects, accelerating the identification of promising candidates. This aligns with the growing trend of virtual screening and fragment-based drug design, where such compounds serve as valuable starting points for lead optimization.
Another hot topic is the compound's potential in targeted protein degradation, a revolutionary approach in therapeutics. Its ability to interact with E3 ubiquitin ligases makes it a candidate for PROTAC (Proteolysis-Targeting Chimera) development, a field that has seen exponential growth in recent years. This application is particularly relevant to cancer research, where degrading disease-causing proteins offers a new paradigm in treatment strategies.
From a commercial perspective, suppliers of 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid are increasingly focusing on scalability and purity standards to meet the demands of preclinical and clinical trials. Analytical techniques like HPLC and LC-MS are critical for quality control, ensuring reproducibility in research outcomes. The compound's CAS number (2248355-01-1) serves as a unique identifier, facilitating global collaboration and regulatory compliance.
In conclusion, 8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid represents a compelling case study in the intersection of medicinal chemistry and modern drug discovery. Its structural features, combined with emerging technologies like AI and targeted degradation, position it as a molecule of high interest for both academic and industrial researchers. As the scientific community continues to unravel its full potential, this compound is poised to play a pivotal role in the next generation of therapeutics.
2248355-01-1 (8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)